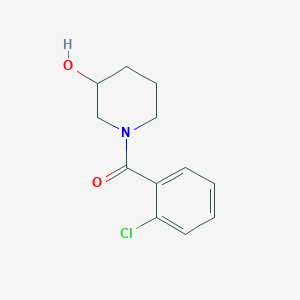

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate

Overview

Description

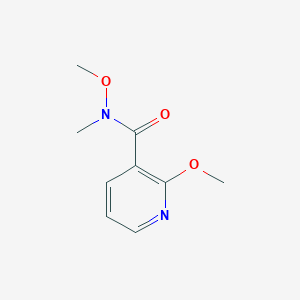

“Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” is a chemical compound with the formula C18H22ClN3O2 and a molecular weight of 347.84 . It’s used in research and has been mentioned in the context of antimalarial studies .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the treatment of tert-butyl (4-aminopentyl) carbamate with 4,7-dichloroquinoline in DMSO at 130 C followed by deprotection generated N 4-(7-chloroquinolin-4-yl) pentane-1,4-diamine .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” includes a total of 49 bonds; 23 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” include a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, and 1 Chlorine atom .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthetic methods and the chemical properties of compounds structurally related to Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate have been extensively explored to optimize their synthesis and enhance their application in different fields. For instance, the work by Mi (2015) discusses the synthetic routes of vandetanib, highlighting the importance of efficient synthetic strategies for industrial production. This study exemplifies the intricate synthetic pathways that can be applied to related compounds, emphasizing the need for optimized yields and commercial viability.

Environmental Impact and Degradation

The environmental occurrence, fate, and potential for degradation of compounds similar to Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate have been a subject of study due to their use in various industries. The degradation of methyl tert-butyl ether (MTBE), a compound with similar tert-butyl functional groups, has been reviewed by Schmidt et al. (2004), highlighting the mechanisms through which these compounds are broken down in the subsurface. This research provides insights into the environmental behavior of structurally related compounds and their potential impacts.

Potential Therapeutic Applications

Research into chloroquine-containing compounds, which share a core structural similarity to the compound , has unveiled potential for repurposing in various therapeutic contexts. Njaria et al. (2015) provide an analysis of patents describing the therapeutic application of chloroquine and its derivatives, indicating the broad potential of such compounds in managing infectious and noninfectious diseases. This line of investigation suggests that Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate and related compounds may also possess versatile therapeutic applications.

Mechanism of Action

Target of Action

It is known that chloroquine, a compound with a similar structure, has been used extensively in the treatment of malaria . Chloroquine targets the malarial parasite Plasmodium species, disrupting its life cycle and preventing it from causing disease .

Mode of Action

Chloroquine is known to disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes . This mechanism is different from its well-known inhibitory effect of hemozoin formation .

Biochemical Pathways

The compound likely affects the biochemical pathways of the malarial parasite. Chloroquine, for instance, disrupts the parasite’s energy metabolism by inhibiting key enzymes in the glycolysis pathway . This leads to a decrease in the parasite’s energy production, impairing its survival and replication .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds like chloroquine suggest that it may have good bioavailability and can be distributed throughout the body .

Result of Action

The result of the compound’s action would likely be the inhibition of the growth and replication of the malarial parasite, leading to a decrease in the severity of the disease . This is based on the known effects of chloroquine, which has a similar structure .

properties

IUPAC Name |

tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYZXJYGIDVABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)